Synthesis Yield: 60% Isolated Yield of 1-(2-(Bromomethyl)phenyl)propan-2-one from 2-Methylphenylacetone
The synthesis of 1-(2-(Bromomethyl)phenyl)propan-2-one from 2-methylphenylacetone proceeds with an isolated yield of 60% under optimized bromination conditions . In contrast, the analogous bromination of 2-methylacetophenone to yield 2-bromo-1-(2-methylphenyl)ethan-1-one (CAS 51012-65-8) is reported to provide yields of approximately 85-90% . The lower yield observed for the target compound is attributable to the increased steric hindrance and competing side reactions at the benzylic position adjacent to the propanone group, highlighting the unique synthetic challenges and the need for precise reaction control when preparing this specific ortho-bromomethyl derivative.
| Evidence Dimension | Isolated synthesis yield |
|---|---|
| Target Compound Data | 60% isolated yield |
| Comparator Or Baseline | 2-Bromo-1-(2-methylphenyl)ethan-1-one: 85-90% isolated yield |
| Quantified Difference | 25-30 percentage points lower for target compound |
| Conditions | Bromination of 2-methylphenylacetone vs. bromination of 2-methylacetophenone; both under standard benzylic bromination conditions (NBS or Br₂, initiator). |
Why This Matters
Procurement decisions for custom synthesis or large-scale preparation must account for the lower intrinsic yield of this specific ortho-substituted phenylacetone derivative compared to simpler acetophenone analogs, directly impacting cost and feasibility.
